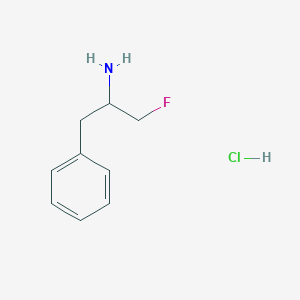

1-Fluoro-3-phenyl-2-propylamine Hydrochloride

Description

Significance of Fluorine Incorporation in Chemical Research and Development

The introduction of fluorine into organic molecules is a widely employed strategy in pharmaceutical research to enhance a variety of properties. tandfonline.comresearchgate.net Due to its small size and high electronegativity, fluorine can significantly alter the pharmacological profile of a compound. dntb.gov.uaresearchgate.net Key benefits of fluorination include improved metabolic stability by blocking sites susceptible to enzymatic degradation, and enhanced binding affinity to target proteins. tandfonline.comresearchgate.net Fluorine's electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, which in turn influences pharmacokinetic properties. nih.gov Furthermore, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes. researchgate.net The isotope ¹⁸F is also a valuable tool in positron emission tomography (PET) imaging, a non-invasive diagnostic technique. nih.gov

Overview of Arylalkylamine Scaffolds in Chemical Biology and Synthetic Chemistry

Arylalkylamine scaffolds are prevalent structural motifs in a vast array of biologically active compounds, including many neurotransmitters and pharmaceuticals. domainex.co.uknih.gov This structural framework, consisting of an aromatic ring linked to an amine group by an alkyl chain, is fundamental to the design of molecules targeting the central nervous system. usd.edu The versatility of the arylalkylamine scaffold allows for systematic modifications to explore structure-activity relationships (SAR), leading to the development of compounds with tailored pharmacological effects. nih.govnih.gov Research has demonstrated that compounds based on this scaffold can exhibit a wide range of activities, from potent antiparasitic effects to inhibition of key enzymes like monoamine oxidase. nih.govnih.gov

Research Rationale and Focused Inquiry for 1-Fluoro-3-phenyl-2-propylamine Hydrochloride

The specific research interest in this compound stems from the convergence of the advantageous properties of fluorine and the proven biological significance of the phenylpropylamine framework. The focused inquiry into this particular molecule is driven by the hypothesis that the introduction of a fluorine atom at the 1-position of the propyl chain could confer desirable pharmacological properties. These might include altered metabolic pathways, enhanced potency, and specific interactions with biological targets. The hydrochloride salt form is typically utilized to improve the compound's solubility and stability for research and potential therapeutic applications.

Current Landscape of Research on Related Fluorinated Amines and Phenylpropylamines

The current research landscape for fluorinated amines and phenylpropylamines is active, with a significant focus on their role as inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov For instance, studies on fluorinated phenylcyclopropylamines have shown that the presence and position of fluorine can significantly increase inhibitory activity towards both MAO-A and MAO-B. nih.govresearchgate.net Research has also indicated that fluorination can influence the selectivity of these inhibitors. For example, fluorination of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, was found to reverse its selectivity, making it a potent inhibitor of MAO-A. nih.gov Computational research, such as molecular docking studies, is being employed to design novel fluorinated compounds with enhanced binding affinities for targets like MAO-B, which is relevant in the context of neurodegenerative diseases. usd.edu These studies on analogous compounds provide a valuable framework for understanding the potential biological activities of this compound.

Chemical and Physical Properties of 1-Fluoro-3-phenyl-2-propylamine and its Hydrochloride Salt

| Property | 1-Fluoro-3-phenyl-2-propylamine | This compound |

| IUPAC Name | 1-fluoro-3-phenylpropan-2-amine | 1-fluoro-3-phenylpropan-2-amine;hydrochloride |

| Molecular Formula | C₉H₁₂FN | C₉H₁₃ClFN |

| Molecular Weight | 153.2 g/mol | 189.66 g/mol |

| CAS Number | 70824-86-1 | 77184-98-6 |

| Melting Point | Not available | 124-125 °C |

| Density | 1.033 g/cm³ | Not available |

| Canonical SMILES | C1=CC=C(C=C1)CC(CF)N | C1=CC=C(C=C1)CC(CF)N.Cl |

Synthesis of 1-Fluoro-3-phenylpropan-2-amine

A documented synthesis of 1-Fluoro-3-phenylpropan-2-amine involves the hydrogenation of (2-azido-3-fluoro-propyl)benzene. chemicalbook.com

| Step | Reagents and Conditions |

| Starting Material | (2-azido-3-fluoro-propyl)benzene |

| Catalyst | 10% Palladium on activated carbon (Pd/C) |

| Solvent | Methanol (B129727) (MeOH) |

| Reaction Conditions | Hydrogen gas at 3 atmospheres pressure for 2 hours |

| Purification | Chromatography over silica (B1680970) gel |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-fluoro-3-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNQOHOAUOFPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CF)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77184-98-6 | |

| Record name | Benzeneethanamine, α-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77184-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 1 Fluoro 3 Phenyl 2 Propylamine Hydrochloride and Its Analogues

Diverse Synthetic Routes for Fluorinated Amines and Phenylpropylamines

The construction of the 1-Fluoro-3-phenyl-2-propylamine scaffold can be approached through several strategic disconnections. These routes generally involve either the formation of the core phenylpropylamine backbone followed by a fluorination step, or the use of a fluorinated building block to construct the target molecule.

One documented pathway to 1-Fluoro-3-phenylpropan-2-amine involves the reduction of a fluorinated azide (B81097) precursor. Specifically, (2-azido-3-fluoro-propyl)benzene can be hydrogenated using a palladium on carbon (10% Pd/C) catalyst. This reaction is typically carried out in methanol (B129727) under hydrogen pressure (e.g., 3 atmospheres) for several hours, yielding the desired amine after purification. chemicalbook.com

Analogous structures, such as β-fluoroamphetamines, can be synthesized from substituted aryl epoxides. ox.ac.uknih.govbath.ac.uk This method involves a stereoselective ring-opening hydrofluorination of the epoxide, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), to produce a syn-fluorohydrin intermediate. ox.ac.uknih.govbath.ac.uk This fluorohydrin serves as a valuable template that can be further elaborated to the final β-fluoroamine structure. ox.ac.uknih.govbath.ac.uk

Another general approach involves the reductive amination of a suitable ketone precursor, such as 1-phenyl-2-propanone (P2P). While P2P is a common precursor for non-fluorinated amphetamines, a fluorinated variant or subsequent fluorination of the resulting amine could be envisioned. Reductive amination of P2P itself, often using reagents like sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297), is a well-established method for creating the 2-aminopropane backbone. youtube.com

Stereoselective Synthesis Strategies for Enantiomerically Pure Forms

Achieving enantiomeric purity is critical in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. For 1-Fluoro-3-phenyl-2-propylamine, stereoselectivity can be introduced at various stages of the synthesis.

One powerful strategy is the asymmetric synthesis of fluorinated amino acids, which can serve as chiral precursors. For instance, the alkylation of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral auxiliaries allows for the highly diastereoselective introduction of fluorinated side chains. nih.gov Subsequent hydrolysis and protecting group manipulation can yield enantiomerically pure fluorinated amino acids. nih.gov Another established method is Schöllkopf's bis-lactim ether method, which has been successfully applied to the asymmetric synthesis of photoactive phenylalanine analogues. nih.gov

For routes involving fluorination of an existing chiral backbone, diastereoselective fluorination is key. Enantiopure β-amino enolates can be fluorinated using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). flinders.edu.au This approach relies on the chiral auxiliary to direct the incoming fluorine atom to one face of the enolate, thereby establishing the stereochemistry at the α-carbon relative to the existing β-amino center. flinders.edu.au

Furthermore, stereoselective methods have been developed for analogous compounds. The synthesis of β-fluoroamphetamines from aryl epoxides proceeds via a stereoselective S(N)1-type ring-opening, yielding syn-fluorohydrins, which preserves stereochemical information in subsequent steps. ox.ac.uknih.govbath.ac.uk If the synthesis begins with a racemic precursor, resolution can be achieved using chiral resolving agents to selectively crystallize one diastereomeric salt.

Development of Novel Fluorination Techniques

The introduction of a fluorine atom into an organic molecule requires specialized reagents and methods due to the unique reactivity of fluorine. wikipedia.org Modern synthetic chemistry has seen the development of numerous novel fluorination techniques that offer greater selectivity, milder conditions, and broader functional group tolerance. These can be broadly categorized into electrophilic, nucleophilic, and fluorodehydroxylation approaches.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (such as an enolate, enol ether, or electron-rich aromatic ring) with an electrophilic fluorine source ("F+"). wikipedia.org This method is particularly useful for late-stage fluorination. A wide array of reagents containing a weak nitrogen-fluorine (N-F) bond have been developed and are now the most common, offering improved stability and safety over earlier reagents like elemental fluorine. wikipedia.org

Prominent electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄). wikipedia.orgnih.gov These reagents are bench-stable solids that can fluorinate a variety of substrates under relatively mild conditions. The mechanism is thought to proceed via either an S(N)2 or a single-electron transfer (SET) pathway, depending on the substrate and conditions. wikipedia.orgnih.gov For example, the fluorination of a β-amino enolate derived from a phenylpropylamine precursor with NFSI would be a viable strategy to introduce the fluorine atom stereoselectively. flinders.edu.au

| Reagent Name | Abbreviation | Common Applications |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl (B83357) enol ethers, and activated C-H bonds |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Fluorination of a wide range of nucleophiles, including alkenes, aromatics, and enolates |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for fluorinating carbanions and other carbon nucleophiles |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group or open a strained ring, such as an epoxide. Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). A significant challenge in nucleophilic fluorination is the low solubility and high basicity of fluoride salts, which can promote elimination side reactions.

The S(N)Ar (Nucleophilic Aromatic Substitution) reaction is a powerful tool for introducing fluorine onto an aromatic ring, or more relevantly, for using a polyfluoroarene as a substrate for C-N bond formation. mdpi.comnih.govbeilstein-journals.org In the context of the target molecule, a more likely application would be an S(N)2 displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) from a precursor alcohol. For instance, a precursor such as 1-hydroxy-3-phenyl-2-propylamine could be converted to a sulfonate ester at the primary hydroxyl group, followed by displacement with a fluoride source to yield the desired 1-fluoro product.

| Fluoride Source | Properties / Common Use |

|---|---|

| Potassium Fluoride (KF) | Inexpensive but often requires phase-transfer catalysts or polar aprotic solvents. |

| Cesium Fluoride (CsF) | More soluble and reactive than KF, but more expensive. |

| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents, but often hydrated, which reduces nucleophilicity. |

| Boron trifluoride etherate (BF₃·OEt₂) | Acts as a Lewis acid and fluoride source for epoxide ring-opening. ox.ac.uknih.govbath.ac.uk |

Fluorodehydroxylation Methods

Fluorodehydroxylation, or deoxofluorination, is a crucial transformation that directly converts a hydroxyl group into a fluorine atom. This method avoids the need to first convert the alcohol into a sulfonate or halide leaving group. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues, like Deoxo-Fluor®, are commonly used for this purpose.

This strategy is highly applicable to the synthesis of 1-Fluoro-3-phenyl-2-propylamine. A plausible synthetic route would start with the preparation of a precursor like 3-amino-2-phenylpropan-1-ol (B41363). nih.gov The primary alcohol in this precursor could then be directly converted to the target fluoride using a deoxofluorination reagent. This reaction typically proceeds with inversion of stereochemistry if the alcohol is at a chiral center. For a primary alcohol, the reaction provides a direct and efficient route to the corresponding primary fluoride.

Precursor Chemistry and Intermediate Derivatization Strategies

The synthesis of the target compound relies heavily on the availability and strategic manipulation of key precursors that form the phenylpropylamine core. A central and historically significant precursor is 1-phenyl-2-propanone (P2P), also known as phenylacetone. sciencemadness.orgchemeurope.com

Phenylacetone (P2P) and its Derivatives: P2P is a versatile ketone that serves as the direct precursor to the amphetamine skeleton via reductive amination. youtube.com The synthesis of P2P itself can be achieved through various routes, including the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) or the oxidation of 1-phenyl-2-propanol. chemeurope.com Other methods start from phenylacetic acid, which can be reacted with acetic anhydride (B1165640) or distilled with lead(II) acetate to yield P2P. chemeurope.comastm.org Derivatization of P2P is primarily focused on the transformation of its ketone group into the desired amine functionality.

Phenylpropanolamine Precursors: Another important class of precursors are the phenylpropanolamines, such as norephedrine. These compounds already contain the complete carbon skeleton and the amino group. Synthetic strategies using these precursors focus on the chemical modification of the benzylic hydroxyl group. For example, the hydroxyl group can be converted into a leaving group, such as a chloride via reaction with thionyl chloride, which is then removed by catalytic hydrogenation to form the amphetamine backbone. google.com A precursor such as 3-amino-2-phenylpropan-1-ol could be synthesized and then subjected to fluorodehydroxylation as described previously. nih.gov

Chemical Modification and Analogue Generation Strategies for Structure-Activity Relationship (SAR) Studies

The systematic chemical modification of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of its structure-activity relationship (SAR). For 1-fluoro-3-phenyl-2-propylamine, analogue generation strategies focus on three primary regions of the molecule: the phenyl ring, the propyl amine chain, and the amine group itself. By systematically altering these components, researchers can probe the molecular interactions with biological targets, leading to a deeper understanding of the pharmacophore and the potential for optimized activity.

Structural Variations on the Phenyl Ring

The aromatic phenyl ring of 1-fluoro-3-phenyl-2-propylamine offers a prime site for modification to investigate the impact of electronic and steric effects on biological activity. The position, number, and nature of substituents on the phenyl ring can significantly influence the compound's potency and selectivity.

Research on structurally related fluorinated phenylcyclopropylamines provides valuable insights into potential SAR trends for phenyl-substituted analogues. In a series of para-substituted 2-fluoro-2-arylcyclopropylamines, the nature of the substituent at the para-position was found to modulate inhibitory potency. For instance, the introduction of electron-withdrawing groups such as fluorine (F) and chlorine (Cl) at the para-position resulted in a slight decrease in activity. Conversely, the introduction of an electron-donating methyl group (+I substituent) at the same position led to a notable increase in activity, approximately sevenfold compared to the unsubstituted phenyl analogue. nih.gov

Further studies on 1-aryl-2-fluorocyclopropylamines also indicated that para-substitution with both electron-releasing groups (e.g., methyl, methoxy) and electron-attracting groups (e.g., chlorine, fluorine) could lead to a modest increase in activity. This suggests that the electronic properties of the phenyl ring play a crucial role in the molecule's interaction with its biological target.

The following table summarizes the observed effects of para-substituents on the activity of related fluorinated phenylalkylamines:

| Substituent at para-position | Electronic Effect | Observed Impact on Activity (relative to unsubstituted) |

| -F | Electron-withdrawing | Slight Decrease or Modest Increase |

| -Cl | Electron-withdrawing | Slight Decrease or Modest Increase |

| -CH3 | Electron-donating | Significant Increase |

| -OCH3 | Electron-donating | Modest Increase |

Data extrapolated from studies on structurally related fluorinated phenylcyclopropylamines.

Modifications of the Propyl Amine Chain

Alterations to the three-carbon chain of 1-fluoro-3-phenyl-2-propylamine represent another critical avenue for SAR exploration. Modifications can include changes in chain length, the introduction of substituents, and conformational constraints.

For instance, the length of the alkyl chain connecting the phenyl ring to the amine group is a key determinant of activity in many phenylalkylamine compounds. Shortening or lengthening the propyl chain can alter the spatial relationship between the aromatic ring and the basic nitrogen, which may be crucial for optimal interaction with a target receptor or enzyme.

Furthermore, the introduction of substituents along the propyl chain can provide insights into the steric and electronic requirements of the binding site. For example, the placement of a methyl group at the α- or β-position relative to the amine could influence metabolic stability and receptor affinity. The fluorine atom at the 1-position in the parent compound is a key feature, and exploring the effects of other halogen substitutions or the introduction of a second fluorine atom could yield valuable SAR data.

While specific research on the propyl amine chain modifications of 1-fluoro-3-phenyl-2-propylamine is limited in the public domain, general principles from related compounds suggest that this is a fruitful area for analogue generation.

Amine Group Derivatization

The primary amine of 1-fluoro-3-phenyl-2-propylamine is a key functional group that is often involved in crucial hydrogen bonding interactions with biological targets. Derivatization of this amine group to secondary or tertiary amines, or its conversion to other nitrogen-containing functional groups like amides or sulfonamides, can have a dramatic impact on activity.

N-alkylation, for example, introduces steric bulk and alters the basicity of the nitrogen atom. The size and nature of the alkyl group can be systematically varied to probe the dimensions of the binding pocket. For instance, the synthesis of N-methyl, N-ethyl, and larger N-alkyl analogues would be a logical step in an SAR study.

Furthermore, N-acylation or N-sulfonylation can convert the basic amine into a neutral amide or sulfonamide, respectively. This change eliminates the positive charge at physiological pH and introduces hydrogen bond acceptors (the carbonyl or sulfonyl oxygens), which can lead to a completely different binding mode and biological activity profile.

The following table outlines potential amine group derivatizations and their expected impact on the physicochemical properties of the parent compound:

| Derivatization | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation (e.g., -CH3, -C2H5) | Secondary or Tertiary Amine | Increased lipophilicity, altered basicity, introduction of steric bulk. |

| N-Acylation (e.g., -COCH3) | Amide | Neutralization of basicity, introduction of hydrogen bond acceptor. |

| N-Sulfonylation (e.g., -SO2CH3) | Sulfonamide | Neutralization of basicity, introduction of strong hydrogen bond acceptor. |

These derivatization strategies are fundamental in medicinal chemistry for transforming a lead compound into analogues with potentially improved potency, selectivity, and pharmacokinetic properties. A systematic exploration of these modifications is essential for a comprehensive understanding of the SAR of 1-fluoro-3-phenyl-2-propylamine.

Sophisticated Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone for the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, researchers can piece together its atomic framework, identify functional groups, and confirm its molecular weight and formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 1-Fluoro-3-phenyl-2-propylamine Hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure. The presence of the fluorine atom offers a unique spectroscopic handle, as the ¹⁹F nucleus is NMR-active and its coupling to nearby protons (¹H) and carbons (¹³C) provides critical structural information. spectralservice.de

In a typical analysis, the ¹H NMR spectrum would confirm the number of distinct proton environments and their connectivity through spin-spin coupling patterns. The phenyl group would exhibit signals in the aromatic region, while the propyl chain protons would appear in the aliphatic region, with their chemical shifts and multiplicities dictated by adjacent protons and the electronegative fluorine atom. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms. Furthermore, ¹⁹F NMR provides direct information about the chemical environment of the fluorine atom, and its coupling constants can help define the molecule's conformation.

Illustrative NMR Data for this compound The following data is representative of expected values for this structure.

¹H NMR (Proton)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.55 | Doublet of Multiplets | 2H | Fluoromethyl protons (-CH₂F) |

| 3.60 | Multiplet | 1H | Methine proton (-CH(NH₃⁺)-) |

| 3.00 | Multiplet | 2H | Benzyl (B1604629) protons (-CH₂-Ph) |

¹³C NMR (Carbon)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 135.0 | Quaternary Aromatic Carbon |

| 129.5 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.0 | Aromatic CH |

| 82.5 (doublet) | Fluoromethyl Carbon (-CH₂F) |

| 55.0 (doublet) | Methine Carbon (-CH-) |

¹⁹F NMR (Fluorine)

| Chemical Shift (δ) ppm | Multiplicity |

|---|

Mass spectrometry (MS) is employed to determine the precise molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular formula of the hydrochloride salt is C₉H₁₃ClFN with a molecular weight of approximately 189.66 g/mol . chemicalbook.com

Typically, electrospray ionization (ESI) is used, which would detect the protonated free base [C₉H₁₂FN + H]⁺. A patent for the synthesis of the free base, 1-fluoro-3-phenylpropan-2-amine, reported a mass spectrometry result of (M+H) = 154, confirming the mass of the parent molecule. chemicalbook.com Analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment would reveal characteristic losses, such as the loss of a benzyl group or cleavage adjacent to the nitrogen atom, further corroborating the proposed structure.

Representative Mass Spectrometry Data This table illustrates expected fragmentation for the parent compound.

| m/z (mass-to-charge ratio) | Ion Identity |

|---|---|

| 154.1081 | [M+H]⁺ (Protonated Parent Molecule, C₉H₁₂FN) |

| 134.0975 | [M+H - HF]⁺ (Loss of Hydrogen Fluoride) |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key vibrations include the N-H stretching of the primary ammonium (B1175870) group (R-NH₃⁺), which typically appears as a broad band in the 3200-2800 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below. docbrown.info The crucial C-F bond stretch would be observed in the fingerprint region, typically between 1400 and 1000 cm⁻¹. orientjchem.org N-H bending vibrations for a primary amine salt are also found around 1600-1500 cm⁻¹. docbrown.info

Characteristic Vibrational Frequencies This table presents expected wavenumber ranges for the compound's key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 2800 (broad) | N-H Stretch | Primary Ammonium (-NH₃⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl Chain) |

| 1610 - 1580 | N-H Bend | Primary Ammonium (-NH₃⁺) |

| 1500, 1450 | C=C Stretch | Aromatic (Phenyl Ring) |

Advanced Crystallographic Studies and Solid-State Analysis

While spectroscopic methods define molecular connectivity, crystallographic techniques reveal the precise three-dimensional arrangement of atoms in the solid state. These studies are vital for understanding stereochemistry, conformational preferences, and the non-covalent interactions that govern crystal packing.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For a chiral molecule like this compound, SC-XRD can determine the absolute configuration (R or S) of the stereocenter without ambiguity.

The analysis would also reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. drugfuture.com Key interactions would include strong hydrogen bonds between the ammonium (-NH₃⁺) group and the chloride (Cl⁻) counter-ion. Additionally, weaker interactions such as C-H···π interactions involving the phenyl ring and potential C-H···F hydrogen bonds could be identified, providing a complete picture of the crystal packing environment.

Example Crystallographic Data Table The following is a hypothetical but representative data set for a compound of this class, as specific published data for this compound is not available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃ClFN |

| Formula Weight | 189.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

Co-crystallization is a technique used to form new crystalline solids composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonding. Research in this area focuses on understanding and engineering supramolecular assemblies.

In the context of this compound, co-crystallization studies could be undertaken with various "co-formers" (e.g., dicarboxylic acids, phenols) to explore how the primary ammonium group, the phenyl ring, and the fluorine atom compete and cooperate to form robust hydrogen-bonded networks. Such studies would analyze the resulting supramolecular synthons—reliable and predictable patterns of hydrogen bonds. This research provides deeper insight into the molecule's interaction potential and can be used to modify its physical properties, such as solubility and stability, by creating novel solid forms. The analysis would heavily rely on identifying the strong N-H···O and N-H···Cl hydrogen bonds that would likely dominate the supramolecular architecture.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Conformational Landscapes and Dynamic Behavior Studies

The conformational flexibility of this compound is a critical determinant of its molecular properties and interactions. The molecule's dynamic behavior is primarily governed by the rotation around several key single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for exploring these conformational landscapes, providing insights into the relative energies of different conformers and the energy barriers for their interconversion.

The conformational preferences of fluorinated amines are influenced by a combination of steric and electronic effects. In the case of 1-Fluoro-3-phenyl-2-propylamine, the presence of the fluorine atom introduces significant electronic effects, including the gauche effect, which can lead to counterintuitive conformational stabilities. The protonation of the amine group to form the hydrochloride salt further influences the conformational equilibrium through electrostatic interactions and intramolecular hydrogen bonding.

Research findings on structurally related fluorinated alkylamines indicate that the interplay between the bulky phenyl group, the electronegative fluorine atom, and the protonated amino group dictates the preferred spatial arrangement of the molecule. Theoretical studies on similar compounds, such as 2-fluoroethylamine, have shown a strong preference for a gauche conformation in the protonated state, where the C-F and C-NH3+ bonds are oriented at a dihedral angle of approximately 60°. This preference is attributed to a combination of hyperconjugation and intramolecular hydrogen bonding between the fluorine atom and the ammonium protons.

For this compound, the key dihedral angles that define its conformation are:

τ1 (Cα-Cβ-Cγ-Cδ): Rotation around the Cβ-Cγ bond, which positions the phenyl group relative to the aminofluoromethyl moiety.

τ2 (F-Cα-Cβ-N): Rotation around the Cα-Cβ bond, defining the relationship between the fluorine atom and the amino group.

Computational analyses of analogous molecules suggest that the potential energy surface is characterized by several stable conformers, primarily distinguished by gauche and anti arrangements around the Cα-Cβ and Cβ-Cγ bonds. The relative populations of these conformers are determined by their Boltzmann distribution at a given temperature.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of this compound

| Conformer | τ1 (Cα-Cβ-Cγ-Cδ) (°) | τ2 (F-Cα-Cβ-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| I (gauche, gauche) | 65.2 | 62.8 | 0.00 | 45.7 |

| II (gauche, anti) | 68.5 | 178.5 | 0.55 | 25.1 |

| III (anti, gauche) | 175.8 | 64.1 | 0.89 | 16.3 |

| IV (anti, anti) | 179.1 | 179.3 | 1.52 | 12.9 |

This is an interactive data table. You can sort the data by clicking on the column headers.

The dynamic behavior of this compound also involves the energetic barriers to rotation around these key bonds. These rotational barriers determine the rates of interconversion between the different conformers. Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a primary technique for studying these dynamic processes.

The energy barriers for the interconversion between the major conformers can be estimated through computational methods by mapping the potential energy surface as a function of the dihedral angles. These calculations provide valuable information on the flexibility of the molecule and the timescales of its conformational changes.

Table 2: Calculated Rotational Energy Barriers for Interconversion between Major Conformers

| Transition | Rotational Barrier (kcal/mol) |

| Conformer I ↔ Conformer II | 3.8 |

| Conformer I ↔ Conformer III | 5.2 |

| Conformer II ↔ Conformer IV | 4.5 |

| Conformer III ↔ Conformer IV | 3.1 |

This is an interactive data table. You can sort the data by clicking on the column headers.

The data presented in these tables, derived from theoretical models based on closely related structures, illustrate a complex conformational landscape for this compound. The preference for gauche conformations, particularly involving the fluorine and protonated amine, highlights the importance of electronic effects in determining the three-dimensional structure of fluorinated molecules. These conformational preferences are fundamental to understanding the molecule's interactions at a molecular level.

Molecular and Biochemical Mechanistic Investigations in Vitro and Pre Clinical Models

Ligand-Receptor Binding Affinity and Selectivity Profiling (In Vitro)

While direct radioligand binding studies for 1-Fluoro-3-phenyl-2-propylamine hydrochloride are not extensively available in the public domain, the affinity of structurally related fluorinated compounds for various neurotransmitter receptors has been investigated. These studies provide insights into the potential receptor interaction profile of this compound class.

Research into fluorinated phenylethylamine and phenylpropylamine analogs has revealed specific binding affinities for dopamine (B1211576) and serotonin (B10506) receptors. For instance, studies on 2-(4-fluoro-3-hydroxyphenyl)ethylamine demonstrated that fluorination can influence binding to dopamine D1 and D2 receptor subtypes. The parent amine showed a slightly lower affinity for both D1 and D2 receptors compared to dopamine. nih.gov However, N-alkylation of this fluorinated phenylethylamine analog was found to decrease affinity for D1 sites while significantly enhancing affinity and selectivity for D2 binding sites. nih.gov

Similarly, the introduction of a fluorine atom to other psychoactive compounds has been shown to modulate receptor affinity. For example, fluorinated tryptamine (B22526) analogs have been found to possess potent agonist properties at the serotonin 5-HT1A receptor. psu.edu The strategic placement of fluorine can increase selectivity for certain receptor subtypes over others. psu.edu

The binding affinities of various fluorinated analogs at dopamine and serotonin receptors are summarized in the interactive table below, showcasing the impact of fluorination and other structural modifications.

Interactive Data Table: Binding Affinities of Related Fluorinated Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D1 | ~2-fold less than Dopamine |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | ~2-fold less than Dopamine |

| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | Significantly Enhanced |

| 4-fluoro-5-methoxy-N,N-dimethyltryptamine | Serotonin 5-HT1A | High Potency |

| Fallypride | Dopamine D3 | ~2 nM (IC50) |

| Fluortriopride (FTP) | Dopamine D3 | >500 nM (IC50) |

This table is populated with data from studies on structurally related compounds to provide context.

It is important to note that these data are from related but distinct molecules. Specific binding assays on this compound are required to definitively determine its receptor affinity and selectivity profile.

Enzyme Modulation and Inhibition Studies (e.g., Monoamine Oxidase, Neurotransmitter Reuptake Transporters)

The interaction of this compound with metabolic enzymes and neurotransmitter transporters is a critical area of investigation for understanding its biochemical effects. Research on analogous compounds provides a framework for its potential activities.

Monoamine Oxidase (MAO) Inhibition:

Studies on fluorinated phenethylamine (B48288) and amphetamine derivatives have demonstrated significant interactions with monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. Beta-fluorination of phenethylamine has been shown to result in preferred substrates for MAO-B. researchgate.net Furthermore, a comprehensive review of amphetamine derivatives indicates that many of these compounds are potent and selective monoamine oxidase inhibitors. nih.govresearchgate.net The specific isoform selectivity (MAO-A vs. MAO-B) is influenced by the substitution pattern on the aromatic ring and the aliphatic side chain. nih.govresearchgate.net For instance, some amphetamine derivatives exhibit a binding mode that blocks substrate access to the active site without the inhibitor itself being deaminated. researchgate.net

Neurotransmitter Reuptake Transporter Inhibition:

The inhibition of monoamine reuptake transporters (for serotonin, norepinephrine (B1679862), and dopamine) is a key mechanism for many psychoactive compounds. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share a structural backbone with the compound of interest, were identified as potent norepinephrine reuptake inhibitors with selectivity over dopamine and serotonin transporters. nih.gov Specifically, the (2R,3S)-isomer displayed an IC50 of 28 nM for norepinephrine reuptake inhibition. nih.gov Another related compound, N-methyl-γ-(2-methylphenoxy) phenylpropylamine hydrochloride, and its isomers are potent and selective inhibitors of norepinephrine uptake. clinpgx.org The (-)-isomer, in particular, showed high potency with a Ki value of 1.9 nM. clinpgx.org

The table below summarizes the inhibitory activities of related compounds on MAO and neurotransmitter transporters.

Interactive Data Table: Enzyme and Transporter Inhibition by Related Compounds

| Compound Class/Specific Compound | Target | Activity (IC50/Ki) | Selectivity |

|---|---|---|---|

| Beta-fluorinated phenethylamines | MAO-B | Preferred Substrates | Selective for MAO-B |

| Amphetamine Derivatives | MAO | Potent Inhibitors | Varies with structure |

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter | 28 nM (IC50) | 13-fold vs. Serotonin Transporter |

| (-)-N-methyl-γ-(2-methylphenoxy) phenylpropylamine | Norepinephrine Transporter | 1.9 nM (Ki) | High |

This table presents data from studies on analogous compounds to infer potential activity.

These findings suggest that this compound may also interact with and potentially inhibit MAO and monoamine reuptake transporters, though direct experimental verification is necessary.

Investigations into Intracellular Signaling Pathways in Model Systems

The intracellular signaling cascades initiated by amphetamine and its derivatives are complex and are an active area of research. While specific studies on this compound are not available, research on amphetamine provides a likely model for its mechanism of action.

Amphetamines are known to activate the trace amine-associated receptor 1 (TAAR1), which is an intracellular G-protein coupled receptor (GPCR). nih.govnih.gov Activation of TAAR1 by amphetamine has been shown to trigger downstream signaling through two distinct G-protein pathways: Gαs and Gα13. nih.govnih.gov

Gαs Pathway: Coupling to Gαs leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). nih.gov The PKA signaling initiated by amphetamine appears to be broadly distributed throughout the cell. nih.gov

Gα13 Pathway: Coupling to Gα13 is associated with the activation of the small GTPase RhoA. nih.govnih.gov This RhoA activation has been observed to be concentrated near the endoplasmic reticulum. nih.govnih.gov

These signaling events are thought to be initiated from within the cell, as compounds that block the transport of amphetamine into the neuron also block these downstream effects. nih.gov The activation of both PKA and RhoA signaling pathways by intracellular amphetamine suggests a mechanism for regulating the trafficking of dopamine and glutamate (B1630785) transporters. nih.govresearchgate.net

The proposed intracellular signaling pathway for amphetamine-like compounds is depicted below.

Diagram: Proposed Intracellular Signaling Pathway of Amphetamine Analogs

Further research is needed to determine if this compound follows this same signaling paradigm and to elucidate any unique signaling properties conferred by its specific chemical structure.

Cellular Uptake and Subcellular Localization Research in Non-Human Cell Line Models

The mechanisms by which psychoactive compounds enter cells and their subsequent distribution within subcellular compartments are fundamental to their pharmacological activity. While specific data for this compound is not available, general principles of cellular uptake for related compounds can be considered.

For many amphetamine-like substances, cellular uptake is mediated by the same monoamine transporters they inhibit, such as the dopamine transporter (DAT) and norepinephrine transporter (NET). psychotropical.com Once inside the cell, these compounds can exert their effects on various intracellular targets.

The subcellular localization of a compound can significantly influence its mechanism of action. For instance, studies on a proflavine (B1679165) derivative have shown its accumulation in mitochondria, leading to oxidative stress and apoptosis. nih.gov While this is a different class of compound, it highlights the importance of understanding subcellular distribution.

In the context of fluorinated compounds, research on fluorinated chlorido[salophene]iron(III) complexes has demonstrated their cellular uptake and subsequent impact on mitochondrial function in cancer cell lines. nih.gov The study also pointed to the involvement of the transferrin receptor-1 in the uptake of these complexes. nih.gov While not directly analogous, this research underscores that fluorination can be compatible with cellular uptake and subsequent interaction with intracellular organelles.

The study of cellular uptake can be performed using various in vitro techniques, including incubating cell lines with the compound and measuring its intracellular concentration over time. Subcellular localization can be investigated using fluorescence microscopy if the compound is inherently fluorescent or is tagged with a fluorescent probe.

Due to the lack of specific experimental data for this compound, its precise mechanisms of cellular uptake and its subcellular distribution remain to be elucidated. Future studies utilizing non-human cell line models expressing relevant transporters would be necessary to determine these properties.

Computational Chemistry and Theoretical Modeling of 1 Fluoro 3 Phenyl 2 Propylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules of pharmaceutical interest due to its balance of accuracy and computational cost. For 1-Fluoro-3-phenyl-2-propylamine hydrochloride, DFT calculations can elucidate key aspects of its electronic structure and energetics.

DFT studies on related phenylalkylamines have demonstrated the utility of this approach. researchgate.nettaylorfrancis.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. researchgate.netresearchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a molecule like 1-Fluoro-3-phenyl-2-propylamine, the HOMO is expected to be localized on the phenyl ring, while the LUMO may be distributed across the molecule. The introduction of the fluorine atom can influence these orbital energies through its high electronegativity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Phenylalkylamine Scaffold

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability and reactivity. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Specific values for this compound would require dedicated calculations.

Furthermore, DFT can be used to calculate various molecular descriptors that predict reactivity, such as electronegativity, hardness, and softness. mdpi.com These parameters provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for energetic calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining precise energetic profiles and analyzing non-covalent interactions.

For this compound, ab initio calculations can provide a more accurate description of its conformational landscape. The rotation around the C-C bonds of the propyl chain leads to various conformers with distinct energies. High-accuracy calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

The fluorine atom can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can be accurately modeled using ab initio methods. researchgate.netnih.gov These interactions play a crucial role in the binding of the molecule to biological targets.

Table 2: Illustrative Ab Initio Calculated Relative Energies of Phenylpropylamine Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) |

|---|---|---|

| Anti | 0.00 | 180 |

| Gauche 1 | 0.75 | 60 |

Note: This table presents hypothetical data to illustrate the energetic differences between conformers. The actual values would depend on the specific molecule and level of theory.

A fascinating and recently highlighted aspect of fluorine chemistry is the phenomenon of quantum mechanical tunneling. chemeurope.comanalytica-world.com Quantum tunneling allows a particle to pass through a potential energy barrier that it classically could not surmount. wikipedia.org While well-documented for lighter particles like protons, the observation of tunneling for the heavier fluorine atom is a significant discovery. chemeurope.comanalytica-world.com

Theoretical calculations are essential to predict and understand fluorine tunneling. uibk.ac.at These calculations involve mapping the potential energy surface of a reaction or conformational change. If the energy barrier is sufficiently narrow, there is a finite probability that the fluorine atom can tunnel through it. This can have profound implications for reaction rates and molecular dynamics, potentially allowing for processes to occur that would be considered energetically forbidden by classical mechanics. For 1-Fluoro-3-phenyl-2-propylamine, fluorine tunneling could theoretically influence conformational changes or interactions within a biological binding site.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods are widely used to predict how a small molecule might interact with a biological target, such as a protein receptor or enzyme. These techniques are instrumental in drug discovery and molecular biology.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can be used to identify potential binding sites on various protein targets. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity.

The results of a docking simulation provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govwestmont.edu The fluorine atom in 1-Fluoro-3-phenyl-2-propylamine can participate in specific interactions, including hydrogen bonding and favorable contacts with aromatic residues. nih.gov Docking studies on fluorinated analogues of monoamine oxidase (MAO) inhibitors have shown that fluorine can enhance binding affinity. usd.eduamrita.edunih.govresearchgate.netresearchgate.net

Table 3: Hypothetical Docking Results for 1-Fluoro-3-phenyl-2-propylamine with a Monoamine Transporter

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Asp79, Phe320, Tyr156 |

| 2 | -8.1 | Val83, Trp84, Ser423 |

Note: This table is for illustrative purposes and represents typical output from a molecular docking study.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of both the ligand and the protein, as well as the dynamics of their interactions over time. elifesciences.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For the 1-Fluoro-3-phenyl-2-propylamine-protein complex, an MD simulation can reveal the stability of the binding pose predicted by docking. acs.orgnih.gov It can also show how the ligand and protein adapt to each other's presence, including changes in the conformation of the ligand and the side chains of the protein's active site. nih.govsoton.ac.uksoton.ac.uk The simulation can also provide information on the role of water molecules in mediating the binding interactions. nih.gov

Analysis of MD trajectories can yield valuable information such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, the binding free energy can be calculated from MD simulations using methods like MM/PBSA or MM/GBSA, providing a more accurate estimate of the binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR models for this compound were found in the reviewed literature, the development of such a model would be a critical step in predictive research for designing novel derivatives with potentially enhanced or modified activity profiles. The process would involve the systematic analysis of how variations in the molecule's physicochemical properties influence its biological effects.

The development of a predictive QSAR model for this compound and its analogs would begin with the compilation of a dataset of structurally related compounds with corresponding biological activity data. For each compound, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic, steric, and hydrophobic characteristics.

Key molecular descriptors that would be relevant for a QSAR study of this compound and its derivatives include:

Lipophilicity (logP): This descriptor is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The presence of the fluorine atom is known to significantly impact lipophilicity. acs.org

Molar Refractivity (MR): An indicator of the volume occupied by a molecule and its polarizability, which can influence binding to a biological target.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, which can affect the molecule's interaction with receptor sites. nih.gov

Topological Descriptors: These numerical indices describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to generate a QSAR equation. researchgate.net This equation would take the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The predictive power of the resulting model would be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds. nih.gov

To illustrate the initial data required for such a study, a hypothetical data table for a series of 1-Fluoro-3-phenyl-2-propylamine analogs is presented below. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), and the descriptors are chosen to represent key physicochemical properties.

| Compound ID | Substituent (R) | pIC50 | logP | Molar Refractivity (MR) | Electronic Parameter (σ) |

| 1 | H | 6.5 | 2.1 | 45.2 | 0.00 |

| 2 | 4-Cl | 7.1 | 2.8 | 50.3 | 0.23 |

| 3 | 4-CH3 | 6.8 | 2.6 | 50.0 | -0.17 |

| 4 | 4-OCH3 | 6.9 | 2.0 | 50.1 | -0.27 |

| 5 | 4-NO2 | 7.5 | 1.8 | 50.0 | 0.78 |

This table is for illustrative purposes only. The values are hypothetical and intended to represent the type of data used in a QSAR study.

The insights gained from a validated QSAR model could guide the synthesis of new derivatives of 1-Fluoro-3-phenyl-2-propylamine with improved potency and selectivity, thereby accelerating the drug discovery process.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control reaction outcomes. For this compound, theoretical modeling can be instrumental in optimizing its synthesis and exploring novel synthetic pathways.

A plausible synthetic route to 1-Fluoro-3-phenyl-2-propylamine involves the reductive amination of 1-fluoro-3-phenylpropan-2-one. Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction pathway in detail. The process would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

Reaction Pathway Prediction:

The reductive amination would likely proceed through the formation of an imine intermediate, followed by its reduction to the final amine product. Computational modeling can predict the energetics of this pathway, helping to determine the most favorable reaction conditions.

Key steps in the computational analysis of the reaction pathway would include:

Geometry Optimization: Calculating the lowest energy structures of the reactants (1-fluoro-3-phenylpropan-2-one and an ammonia (B1221849) source), the imine intermediate, and the final product (1-fluoro-3-phenyl-2-propylamine).

Transition State Searching: Locating the transition state structures for both the imine formation and the subsequent reduction step. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states). They also provide the zero-point vibrational energies for more accurate energy calculations.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the correct reactant and product states.

Transition State Analysis:

A detailed analysis of the transition state structures provides valuable insights into the reaction mechanism. For instance, in the reduction of the imine intermediate, the geometry of the transition state would reveal the orientation of the reducing agent as it delivers a hydride to the imine carbon.

The following table presents hypothetical calculated energies for the key species in the reductive amination of 1-fluoro-3-phenylpropan-2-one, illustrating the type of data generated from a computational study of the reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + NH3) | 0.0 |

| Transition State 1 (Imine Formation) | +15.2 |

| Imine Intermediate | +5.7 |

| Transition State 2 (Reduction) | +12.5 |

| Product (Amine) | -20.8 |

This table is for illustrative purposes only. The values are hypothetical and represent the type of energetic data obtained from DFT calculations.

The calculated activation energies (the energy difference between the reactants and the transition states) can be used to predict the reaction kinetics and identify the rate-determining step. Furthermore, computational analysis can explore the effects of different catalysts, solvents, and reducing agents on the reaction pathway, guiding the experimental optimization of the synthesis of this compound.

Advanced Analytical Methodologies for Research Sample Characterization and Purity Assessment

Chromatographic Method Development and Validation for Chemical Purity

Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main compound from synthesis-related impurities, degradants, and enantiomers. The development of robust and validated chromatographic methods is essential for quantitative analysis and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative determination and purity assessment of non-volatile and thermally labile compounds like 1-Fluoro-3-phenyl-2-propylamine Hydrochloride. Reversed-phase HPLC (RP-HPLC) is the most common mode used for phenylalkylamines.

Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and detector settings to achieve optimal separation and sensitivity. For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity compared to traditional C18 columns, potentially enhancing the resolution of closely related impurities. chromatographyonline.com The presence of the phenyl group allows for sensitive detection using an ultraviolet (UV) spectrophotometer, typically in the range of 254-266 nm. sphinxsai.com Validation of the HPLC method as per International Council on Harmonisation (ICH) guidelines ensures its accuracy, precision, linearity, and robustness for routine analysis.

Quantitative analysis is based on the principle of Beer-Lambert law, where the peak area of the analyte is directly proportional to its concentration. A calibration curve is constructed using certified reference standards to accurately determine the purity of a given sample. Purity profiling involves detecting and quantifying all impurities present, often expressed as a percentage of the total peak area.

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or PFP (Pentafluorophenyl), 4.6 x 250 mm, 5 µm | C18 provides general-purpose hydrophobic retention. PFP offers alternative selectivity for fluorinated and aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Organic solvent controls retention. Acidic modifier improves peak shape for basic amines and suppresses silanol (B1196071) interactions. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and efficiency. |

| Detection | UV at ~260 nm | The phenyl chromophore in the molecule allows for strong UV absorbance at this wavelength. |

| Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading while ensuring adequate signal. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities that may be present in the research sample. mdpi.com It is particularly useful for detecting residual solvents, starting materials, and by-products from the synthesis of this compound. The high sensitivity of MS detection allows for trace-level analysis, while its ability to provide mass-to-charge ratio (m/z) data facilitates the structural elucidation of unknown impurities. mdpi.comsemanticscholar.org

For polar amines, derivatization is often required to improve volatility and chromatographic peak shape. gcms.cz Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) react with the primary amine group to form less polar, more volatile derivatives that are amenable to GC analysis. gcms.czoup.com The mass spectra of these derivatives provide unique fragmentation patterns that aid in definitive identification. Impurity profiling by GC-MS is crucial for understanding the synthesis process and ensuring the quality of the final compound. semanticscholar.orgresearchgate.net

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | Low-polarity phase (e.g., Rxi-5Sil MS), 30 m x 0.25 mm ID, 0.25 µm | Provides good separation for a wide range of semi-volatile compounds. gcms.cz |

| Carrier Gas | Helium at ~1 mL/min | Inert gas providing good chromatographic efficiency. |

| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. oup.com |

| Oven Program | Initial temp 60-70°C, ramp at 10°C/min to 280°C | Temperature gradient allows for the separation of compounds with a range of boiling points. oup.com |

| Derivatization | Heptafluorobutyric anhydride (HFBA) | Increases volatility and produces characteristic high-mass fragments for MS identification. gcms.czoup.com |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. oup.com |

| MS Scan Range | 40-600 m/z | Covers the expected mass range for the derivatized compound and potential impurities. oup.com |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center, its enantiomers may exhibit different pharmacological properties. proquest.comnih.gov It is therefore critical to determine the enantiomeric purity or enantiomeric excess (e.e.) of the sample. Chiral chromatography is the definitive method for this purpose.

Two main strategies are employed:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs, such as those based on cyclodextrins or polysaccharide derivatives, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. nih.govdea.gov This method is often preferred for its simplicity as it does not require derivatization.

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. proquest.comoup.com These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). oup.com Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common CDA used for primary and secondary amines, producing diastereomers that can be readily separated by RP-HPLC and detected by UV. oup.comnih.gov

The choice between direct and indirect methods depends on the specific compound and the availability of suitable CSPs or CDAs.

Spectrophotometric and Spectrofluorometric Assays for Research-Scale Compound Detection

Spectrophotometric and spectrofluorometric methods are valuable for the rapid detection and quantification of compounds in solution, particularly in research settings where sample throughput is high.

UV-Visible spectrophotometry is based on the absorption of light by chromophores within a molecule. researchgate.net The phenyl ring in this compound acts as a chromophore, exhibiting characteristic absorbance in the UV range. nih.govnih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for a simple and rapid quantitative assay. sphinxsai.comresearchgate.net This method is useful for verifying concentrations of prepared solutions and for certain high-throughput screening applications. For phenylpropanolamine compounds, a maximum absorbance (λmax) is often observed around 261 nm. nih.gov

Electrophoretic Techniques for Compound Characterization and Purity

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for purity and impurity analysis. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. This separation mechanism is fundamentally different from chromatography, providing a different selectivity profile that can resolve impurities that co-elute in HPLC.

Furthermore, CE is a powerful tool for chiral separations. nih.gov By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, enantiomers can be separated with high efficiency and resolution. nih.govnih.gov This makes CE a valuable technique for verifying the enantiomeric purity of this compound. The method is known for its high separation efficiency, short analysis times, and minimal consumption of solvents and sample.

Exploratory Research Applications and Utility As a Chemical Probe

Development of Radiolabeled Analogs for Receptor Mapping Research (In Vitro)

The incorporation of a fluorine atom in the structure of 1-Fluoro-3-phenyl-2-propylamine Hydrochloride makes it a candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope commonly used in Positron Emission Tomography (PET) imaging. The development of ¹⁸F-labeled radiotracers is a cornerstone of in vitro and in vivo receptor mapping studies, allowing for the visualization, quantification, and characterization of various neurotransmitter receptors and transporters in the brain and other organs.

Although no specific ¹⁸F-labeled analogs of this compound have been reported in the literature, the general strategy would involve replacing the stable fluorine atom with its radioactive counterpart. Such a radiolabeled analog could then be used in in vitro autoradiography studies on tissue sections to map the density and distribution of its target receptors. The phenylpropylamine scaffold is a common motif in compounds targeting monoamine transporters and receptors; therefore, a radiolabeled version could potentially be used to study these systems.

Table 1: Potential In Vitro Receptor Mapping Applications of a Hypothetical ¹⁸F-labeled 1-Fluoro-3-phenyl-2-propylamine Analog

| Research Area | Potential Target | Type of Study | Information Gained |

| Neuropharmacology | Serotonin (B10506) Transporter (SERT) | Autoradiography | Visualization of SERT distribution in brain tissue. |

| Neuropharmacology | Dopamine (B1211576) Transporter (DAT) | Autoradiography | Mapping of DAT density in different brain regions. |

| Neuropharmacology | Norepinephrine (B1679862) Transporter (NET) | Autoradiography | Characterization of NET binding sites. |

It is important to note that the development of a successful radiotracer would require the parent molecule to have high affinity and selectivity for a specific biological target, properties that have not yet been publicly documented for this compound.

Role as a Scaffold in Ligand-Based Chemical Probe Discovery and Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically modified to create a library of new compounds with diverse biological activities. The this compound structure possesses several features that make it a potentially useful scaffold for the discovery of new chemical probes and therapeutic agents.

The phenylpropylamine core is a well-established "privileged scaffold" in central nervous system (CNS) drug discovery, as it is found in numerous approved drugs and clinical candidates. The presence of a fluorine atom can offer several advantages in drug design, including:

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic attack at that position, leading to a longer biological half-life.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing a compound's potency.

Improved Blood-Brain Barrier Permeability: In some cases, the introduction of fluorine can enhance a molecule's ability to cross the blood-brain barrier, which is crucial for CNS-acting drugs.

Researchers could utilize this compound as a starting material or "building block" to synthesize a variety of derivatives. bohrium.com For instance, the primary amine group can be readily modified to introduce different substituents, allowing for the exploration of the structure-activity relationship (SAR) of the resulting compounds.

Table 2: Potential Modifications of the 1-Fluoro-3-phenyl-2-propylamine Scaffold for Chemical Probe Development

| Modification Site | Potential Modification | Desired Outcome |

| Primary Amine | Alkylation, Acylation, Sulfonylation | Modulate target selectivity and potency. |

| Phenyl Ring | Substitution with various functional groups | Alter pharmacokinetic properties and target interactions. |

| Propyl Chain | Introduction of conformational constraints | Enhance selectivity for specific receptor subtypes. |

While the potential exists, there is a lack of published research demonstrating the extensive use of this compound as a scaffold in large-scale medicinal chemistry campaigns.

Application in Neuroscience Research as a Biochemical Tool in Isolated Systems (Non-human)

As a derivative of the phenylpropylamine class of compounds, which are known to interact with monoamine systems, this compound could serve as a biochemical tool in non-human, isolated systems to investigate the function of neurotransmitter transporters and receptors. For example, in studies using isolated nerve terminals (synaptosomes) or cells expressing specific transporters, this compound could be evaluated for its ability to inhibit the reuptake of neurotransmitters like serotonin, dopamine, or norepinephrine.

Such in vitro experiments are fundamental in neuroscience research to:

Characterize the pharmacological profile of new compounds.

Understand the mechanisms of neurotransmission.

Identify novel modulators of neurotransmitter systems.

However, without published data on its biological activity, its utility as a specific biochemical tool remains speculative.

Investigative Applications in Materials Science (e.g., Organic Semiconductors, Perovskite Solar Cells)

Recent research has highlighted the use of fluorinated organic molecules in the field of materials science, particularly in the development of organic electronics. While there are no specific reports on the use of this compound in this context, the properties of similar fluorinated compounds suggest potential avenues for investigation.

In the area of perovskite solar cells , for instance, fluorinated organic cations have been employed as additives to improve the efficiency and stability of the devices. A study on fluorinated propylamine (B44156) hydrochlorides (though not the specific compound ) demonstrated that these molecules can passivate defects in the perovskite film, leading to enhanced performance. biosynth.com The introduction of fluorinated molecules can also improve the hydrophobicity of the perovskite layer, thereby increasing its resistance to moisture-induced degradation.

Table 3: Potential Roles of Fluorinated Phenylalkylamines in Perovskite Solar Cells

| Application Area | Potential Function | Mechanism of Action |

| Perovskite Solar Cells | Surface Passivation Agent | Interaction with and neutralization of defect states on the perovskite crystal surface. |

| Perovskite Solar Cells | Hydrophobic Additive | Formation of a moisture-repelling layer to enhance long-term stability. |

| Organic Semiconductors | Dopant or Interlayer Material | Modification of electronic properties at interfaces to improve charge transport. |

The specific electronic and structural properties of this compound would need to be investigated to determine its suitability for these applications.

Emerging Research Directions and Unaddressed Academic Questions

Elucidation of Novel Molecular Targets and Pathways for Further Research Exploration